molecular formula C9H11N3 B11918076 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

Cat. No.: B11918076
M. Wt: 161.20 g/mol
InChI Key: KVDYBBLXQWSVEN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused pyrrolo-pyrimidine ring system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine derivative, followed by cyclization to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, depending on the reagents and conditions used .

Scientific Research Applications

2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, or modulation of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
  • 4-Chloro-2-cyclopropyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
  • 4-Chloro-2-cyclopropyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Uniqueness

2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel bioactive compounds with enhanced potency and selectivity compared to similar compounds .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

InChI

InChI=1S/C9H11N3/c1-2-6(1)9-11-4-7-3-10-5-8(7)12-9/h4,6,10H,1-3,5H2

InChI Key

KVDYBBLXQWSVEN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C3CNCC3=N2

Origin of Product

United States

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